LogP (-2.78) and LogKow (-3.03) Values Establish High Aqueous Solubility Relative to N-Aryl Derivatives
The unsubstituted 4-Hydrazino-4-oxobutanamide exhibits a predicted ACD/LogP of -2.78 and an estimated LogKow of -3.03 (KOWWIN v1.67) , indicating substantial aqueous solubility and minimal octanol-water partitioning. This contrasts sharply with N-aryl-substituted derivatives such as the 2,4-dichlorophenyl analog (CHEMBL1968905) and the 4-iodophenyl analog (EVT-1685875), which possess significantly higher predicted LogP values due to the introduction of hydrophobic aromatic substituents .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: -2.78; LogKow: -3.03 |
| Comparator Or Baseline | N-aryl-substituted hydrazino-oxobutanamide derivatives (significantly higher LogP expected) |
| Quantified Difference | Class-level hydrophilicity differential (quantitative derivative values not available for direct comparison) |
| Conditions | Predicted data from ACD/Labs Percepta Platform v14.00 and US EPA EPISuite KOWWIN v1.67 |
Why This Matters
The strongly negative LogP value enables aqueous reaction conditions without co-solvents for certain transformations, potentially simplifying synthetic workflows and reducing purification complexity relative to hydrophobic N-aryl derivatives.
